molecular formula C22H26N4O3 B7140435 N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide

Cat. No.: B7140435
M. Wt: 394.5 g/mol
InChI Key: DZEJKCZORAJOIT-UHFFFAOYSA-N
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Description

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-17-9-15(10-18(11-17)29-2)13-26-8-7-16(14-26)23-22(27)12-21-19-5-3-4-6-20(19)24-25-21/h3-6,9-11,16H,7-8,12-14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJKCZORAJOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(C2)NC(=O)CC3=C4C=CC=CC4=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyrrolidine ring can be introduced through a series of nucleophilic substitution reactions, and the final acetamide linkage is formed via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antiviral and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their broad-spectrum biological activities.

    Pyrrolidine derivatives: Often used in pharmaceuticals for their bioactive properties.

    Acetamide derivatives: Commonly found in various therapeutic agents.

Uniqueness

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide is unique due to its combination of an indazole core with a pyrrolidine ring and an acetamide linkage. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications.

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